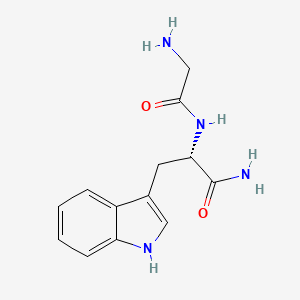
GW-Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GW-Amide is a molluscan neuropeptide; shows potent modulatory effects on molluscan muscles.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
GW-Amide has been explored for its potential therapeutic effects, particularly in cancer treatment and metabolic disorders.
Anti-Cancer Activity
Recent studies have highlighted the efficacy of amide derivatives, including this compound, in targeting cancer cells. For instance, novel amide-enriched quinazolinone derivatives have shown promising cytotoxicity against various cancer cell lines (A549, MCF7, PC3, DU145) with minimal side effects. The in-silico studies associated with these compounds suggest a high oral absorption rate exceeding 85% based on ADME measurements .
Metabolic Disorder Treatment
This compound has been identified as a potential inhibitor of diacylglycerol acyl transferase (DGAT), an enzyme involved in triglyceride synthesis. Inhibition of DGAT is being researched as a strategy to combat obesity and related metabolic disorders. Studies indicate that DGAT inhibitors could promote energy consumption and improve insulin sensitivity .
Material Science Applications
In materials science, this compound plays a role in enhancing the properties of polymers and other materials.
Synthesis of Amides
The synthesis of amides from acid chlorides and amines has been optimized using this compound as a solvent. This process demonstrated significant improvements in molar efficiency compared to traditional methods, with yields reaching up to 91% when utilizing optimized protocols . The use of this compound also facilitates the formation of stable amides under mild conditions.
Analytical Techniques
This compound has applications in advanced imaging techniques that enhance diagnostic capabilities.
Amide Proton Transfer Imaging
Amide proton transfer-weighted imaging (APTWI) is a molecular magnetic resonance imaging technique that utilizes the properties of amides to differentiate between tumor grades in gliomas. APTWI can quantitatively visualize endogenous proteins and peptides, providing insights into tumor proliferation and response to therapy . This method has shown promise in correlating with glioma grades effectively.
Case Studies
Propriétés
Numéro CAS |
1510-05-0 |
|---|---|
Formule moléculaire |
C13H16N4O2 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C13H16N4O2/c14-6-12(18)17-11(13(15)19)5-8-7-16-10-4-2-1-3-9(8)10/h1-4,7,11,16H,5-6,14H2,(H2,15,19)(H,17,18)/t11-/m0/s1 |
Clé InChI |
YZMFLZVJQTUTKK-NSHDSACASA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)CN |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)CN |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)CN |
Apparence |
Solid powder |
Key on ui other cas no. |
1510-05-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GW-Amide; GW Amide; GWAmide; Glycyl-tryptophanamide; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















